molecular formula C6H9NO2 B098333 1,3-Dimethylpyrrolidine-2,5-dione CAS No. 15542-96-8

1,3-Dimethylpyrrolidine-2,5-dione

Cat. No. B098333
CAS RN: 15542-96-8
M. Wt: 127.14 g/mol
InChI Key: NIXKACOKLPRDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylpyrrolidine-2,5-dione (DMPD) is a cyclic imide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPD is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its chemical and biological properties, making it a popular subject of research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,3-Dimethylpyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling.
Biochemical and Physiological Effects:
1,3-Dimethylpyrrolidine-2,5-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1,3-Dimethylpyrrolidine-2,5-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antiviral activity against a range of viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

1,3-Dimethylpyrrolidine-2,5-dione has several advantages as a research tool, including its ease of synthesis and its ability to exhibit a range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when using 1,3-Dimethylpyrrolidine-2,5-dione in their experiments.

Future Directions

There are several future directions for research involving 1,3-Dimethylpyrrolidine-2,5-dione. One area of interest is the development of novel drugs based on the structure of 1,3-Dimethylpyrrolidine-2,5-dione. Researchers are also investigating the potential use of 1,3-Dimethylpyrrolidine-2,5-dione as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione and its effects on various signaling pathways.

Synthesis Methods

1,3-Dimethylpyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of maleic anhydride with methylamine or the reaction of succinic anhydride with dimethylamine. The most common method of synthesis involves the reaction of maleic anhydride with methylamine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using recrystallization or chromatography techniques.

Scientific Research Applications

1,3-Dimethylpyrrolidine-2,5-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1,3-Dimethylpyrrolidine-2,5-dione has also been investigated for its potential use as a building block in the synthesis of novel drugs.

properties

CAS RN

15542-96-8

Product Name

1,3-Dimethylpyrrolidine-2,5-dione

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3

InChI Key

NIXKACOKLPRDMY-UHFFFAOYSA-N

SMILES

CC1CC(=O)N(C1=O)C

Canonical SMILES

CC1CC(=O)N(C1=O)C

Other CAS RN

15542-96-8

Origin of Product

United States

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